N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade reagents and solvents, as well as the implementation of efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.
Scientific Research Applications
N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)imidates: These compounds share a similar pyridine ring structure and are used in various chemical reactions and applications.
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and are used in the synthesis of other heterocyclic compounds.
Uniqueness
N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy and methanesulfonamide groups, which confer distinct chemical and biological properties. These functional groups make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H14N2O4S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-4-methoxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-15-8-5-6-11-10(12-17(2,13)14)9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
RZXVWIMMSBKQIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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